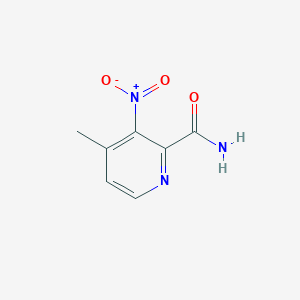
1-(tert-Butyl)-3-methoxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-3-methoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the tert-butyl and methoxy groups in the molecule imparts unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)-3-methoxypyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxypyrrolidine with tert-butyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the tert-butyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl)-3-methoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrrolidines depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-3-methoxypyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-3-methoxypyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in target molecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(tert-Butyl)-3-methoxypyrrolidine can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and properties.
1-(tert-Butyl)-3-aminopyrrolidine: Contains an amino group, which imparts different chemical and biological properties.
1-(tert-Butyl)-3-chloropyrrolidine:
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
1-tert-butyl-3-methoxypyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)10-6-5-8(7-10)11-4/h8H,5-7H2,1-4H3 |
Clave InChI |
ZHHBOECYVOCKFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CCC(C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


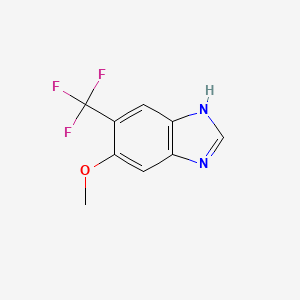
![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)

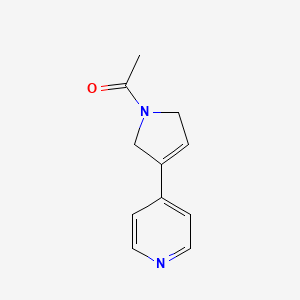
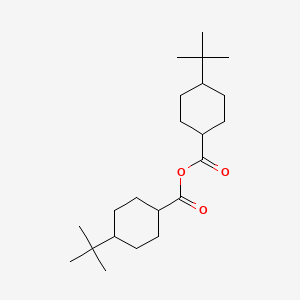
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)

![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)

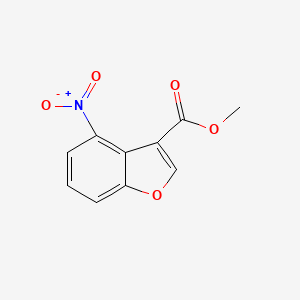
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
